molecular formula C16H20N4O4 B4519978 N-[3-(acetylamino)phenyl]-4-oxo-4-(3-oxopiperazino)butanamide

N-[3-(acetylamino)phenyl]-4-oxo-4-(3-oxopiperazino)butanamide

Cat. No.: B4519978
M. Wt: 332.35 g/mol
InChI Key: PMGVPILPMCVPAY-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-oxo-4-(3-oxopiperazino)butanamide is a complex organic compound with potential applications in various scientific fields. Its structure includes an acetylamino group attached to a phenyl ring, and a piperazine ring with a keto group, making it a unique molecule for research and industrial purposes.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-oxo-4-(3-oxopiperazino)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-oxo-4-(3-oxopiperazino)butanamide typically involves multi-step organic reactions. One common method starts with the acetylation of 3-aminophenyl compounds, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the formation of the butanamide linkage under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-oxo-4-(3-oxopiperazino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl or piperazine derivatives.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-oxo-4-(3-oxopiperazino)butanamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino and piperazine groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-acetylamino-phenoxy)-phenyl)-acetamide
  • N-(4-(3-(4-acetylamino-phenoxy)-phenoxy)-phenyl)-acetamide
  • N-(4-(4-acetylamino-phenoxy)-2,3,5,6-tetrafluoro-phenyl)-acetamide

Uniqueness

N-[3-(acetylamino)phenyl]-4-oxo-4-(3-oxopiperazino)butanamide is unique due to its specific combination of functional groups and structural features. The presence of both an acetylamino group and a piperazine ring with a keto group provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-11(21)18-12-3-2-4-13(9-12)19-14(22)5-6-16(24)20-8-7-17-15(23)10-20/h2-4,9H,5-8,10H2,1H3,(H,17,23)(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGVPILPMCVPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.